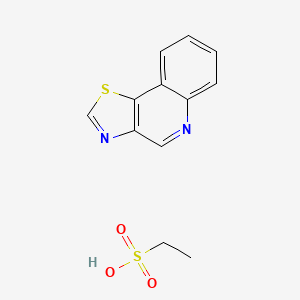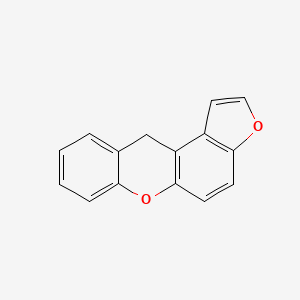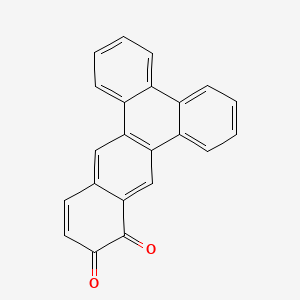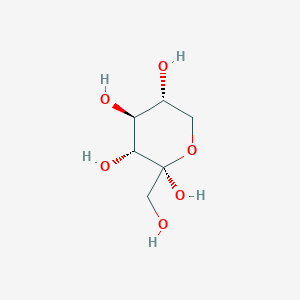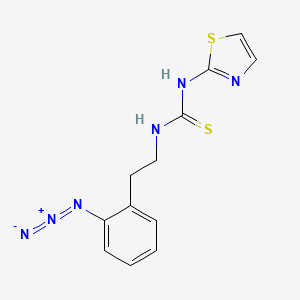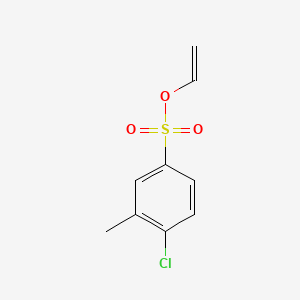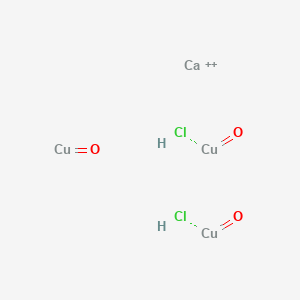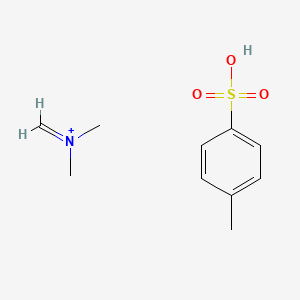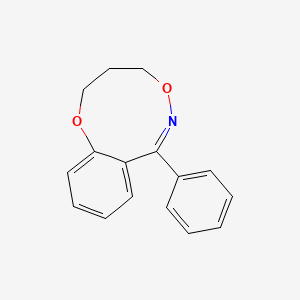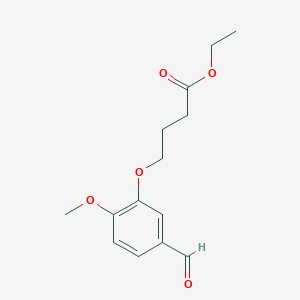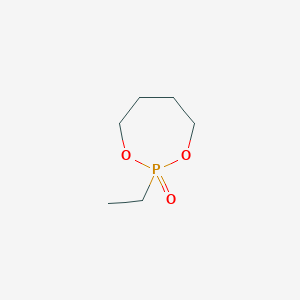
Disodium DL-homocysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of disodium DL-homocysteinate typically involves the demethylation of DL-methionine. One method involves the use of metallic sodium to reduce DL-methionine, followed by cyclization to obtain DL-homocysteine thiolactone hydrochloride . Another method uses 2-methyl-4-chlorobutyryl chloride as a raw material, which undergoes several steps including distillation, reaction with iodine and ammonia water, and finally re-crystallization to obtain the desired product . These methods are designed to be cost-effective, environmentally friendly, and suitable for large-scale production.
Analyse Chemischer Reaktionen
Disodium DL-homocysteinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, ammonia water, and phase transfer catalysts . The major products formed from these reactions include DL-homocysteine thiolactone hydrochloride and other derivatives . The specific conditions and reagents used can significantly influence the yield and purity of the final products.
Wissenschaftliche Forschungsanwendungen
Disodium DL-homocysteinate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is used to study the metabolism of sulfur-containing amino acids and their role in various physiological processes . In medicine, it is used to induce hyperhomocysteinemia in animal models to study its effects on cardiovascular diseases and other health conditions . Additionally, it has applications in the development of functionalized nanocomposites for various industrial uses .
Wirkmechanismus
The mechanism of action of disodium DL-homocysteinate involves its role as an intermediate in the metabolism of methionine. It is converted to homocysteine, which can then be remethylated to methionine or further metabolized to cysteine . This process involves several enzymes and cofactors, including methylene tetrahydrofolate reductase, cystathionine-β-synthase, and vitamins B6, B9, and B12 . The compound’s effects are mediated through its influence on these metabolic pathways and its ability to modulate redox potential and protein modification .
Vergleich Mit ähnlichen Verbindungen
Disodium DL-homocysteinate is similar to other sulfur-containing amino acids such as cysteine and methionine. it is unique in its role as an intermediate in the methionine metabolism pathway . Other similar compounds include DL-homocysteine thiolactone hydrochloride and S-adenosylhomocysteine, which also play roles in sulfur amino acid metabolism . The uniqueness of this compound lies in its specific chemical structure and its applications in inducing hyperhomocysteinemia for research purposes .
Eigenschaften
CAS-Nummer |
85712-14-7 |
|---|---|
Molekularformel |
C8H16N2Na2O4S2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
disodium;2-amino-4-sulfanylbutanoate |
InChI |
InChI=1S/2C4H9NO2S.2Na/c2*5-3(1-2-8)4(6)7;;/h2*3,8H,1-2,5H2,(H,6,7);;/q;;2*+1/p-2 |
InChI-Schlüssel |
LUOWHQJAZABCGD-UHFFFAOYSA-L |
Kanonische SMILES |
C(CS)C(C(=O)[O-])N.C(CS)C(C(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


